molecular formula C16H13BrFNO3S B2853183 (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448128-92-4

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2853183
CAS No.: 1448128-92-4
M. Wt: 398.25
InChI Key: HRJUNBBYKZXAKW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carbonic Anhydrase Inhibitors : Novel bromophenol derivatives have been synthesized and evaluated for their inhibitory activities against human carbonic anhydrase isozymes. These compounds have shown strong inhibitory activity, indicating potential for the development of therapeutic agents targeting disorders associated with altered carbonic anhydrase activity (Akbaba et al., 2013).

Antioxidant Properties

  • Antioxidant Activities : Research on bromophenol derivatives, including the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, has highlighted their effective antioxidant powers. These compounds scavenge free radicals and exhibit antioxidant capacities comparable to standard compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya et al., 2012).

Pharmaceutical Research

  • Cholesterol Absorption Inhibitors : Compounds structurally related to the query have been investigated for their potential to inhibit cholesterol absorption. These studies have led to the discovery of potent inhibitors that could lower plasma cholesterol levels, indicating their utility in treating hypercholesterolemia (Rosenblum et al., 1998).

Material Science

  • Proton Exchange Membranes : Research into sulfonated poly(arylene ether sulfone) copolymers, incorporating fluoroaryl groups, has shown promising results for applications in fuel cell technology. These materials exhibit high proton conductivities and low methanol permeabilities, essential properties for efficient proton exchange membranes (Wang et al., 2012).

Properties

IUPAC Name

(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3S/c17-15-4-2-1-3-14(15)16(20)19-9-13(10-19)23(21,22)12-7-5-11(18)6-8-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJUNBBYKZXAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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